N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
Description
N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyphenyl, phenoxymethyl, and oxadiazolyl groups, which contribute to its distinct properties.
Properties
Molecular Formula |
C24H21N3O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-29-21-13-6-5-12-20(21)25-22(28)15-30-19-11-7-8-17(14-19)24-26-23(32-27-24)16-31-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
AJBKORRFKKOIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl halides in the presence of a base.
Coupling with methoxyphenyl acetamide: The final step involves the coupling of the intermediate with methoxyphenyl acetamide under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the oxadiazole and phenoxymethyl groups.
Phenoxymethylpenicillin: Shares the phenoxymethyl group but differs significantly in its overall structure and function.
Uniqueness
N-(2-methoxyphenyl)-2-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
